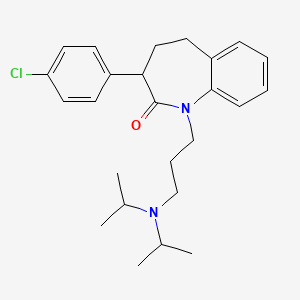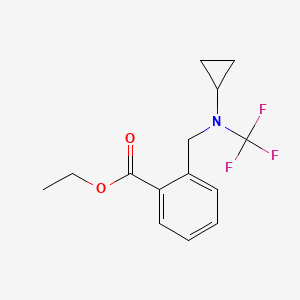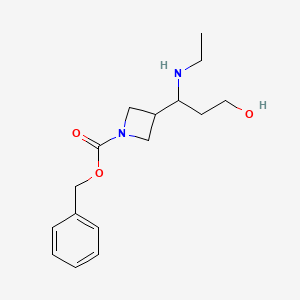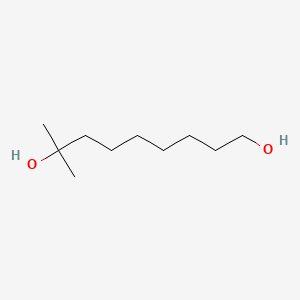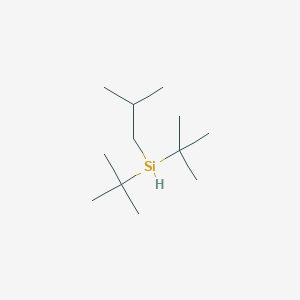
Ditert-butyl(2-methylpropyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di-t-Butylisobutylsilane is an organosilicon compound with the molecular formula C12H28Si. It is a member of the alkyl silane family and is characterized by the presence of two tert-butyl groups and one isobutyl group attached to a silicon atom. This compound is commonly used in various chemical reactions and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Di-t-Butylisobutylsilane can be synthesized through several methods. One common method involves the reaction of dichlorosilane (H2SiCl2) with tert-butyllithium (t-BuLi) to produce di-tert-butylsilane ((t-Bu)2SiH2). This intermediate can then be further reacted with isobutyl chloride (i-BuCl) in the presence of a catalyst to yield Di-t-Butylisobutylsilane .
Industrial Production Methods
In an industrial setting, the production of Di-t-Butylisobutylsilane typically involves large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Di-t-Butylisobutylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form silanes with different substituents.
Substitution: The tert-butyl and isobutyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions typically involve halogenating agents like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Various silanes with different alkyl or aryl groups.
Substitution: Compounds with different functional groups replacing the tert-butyl or isobutyl groups.
Applications De Recherche Scientifique
Di-t-Butylisobutylsilane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mécanisme D'action
The mechanism by which Di-t-Butylisobutylsilane exerts its effects involves the interaction of its silicon atom with various molecular targets. The silicon atom can form stable bonds with carbon, oxygen, and other elements, allowing it to participate in a wide range of chemical reactions. The tert-butyl and isobutyl groups provide steric hindrance, which can influence the reactivity and selectivity of the compound in different reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Di-tert-butylsilane: Similar structure but lacks the isobutyl group.
Tri-tert-butylsilane: Contains three tert-butyl groups instead of two.
Di-tert-butylsilyl bis(trifluoromethanesulfonate): A derivative used in organic synthesis.
Uniqueness
Di-t-Butylisobutylsilane is unique due to the presence of both tert-butyl and isobutyl groups, which provide a balance of steric hindrance and reactivity. This makes it a versatile reagent in various chemical reactions and applications .
Propriétés
Formule moléculaire |
C12H28Si |
|---|---|
Poids moléculaire |
200.44 g/mol |
Nom IUPAC |
ditert-butyl(2-methylpropyl)silane |
InChI |
InChI=1S/C12H28Si/c1-10(2)9-13(11(3,4)5)12(6,7)8/h10,13H,9H2,1-8H3 |
Clé InChI |
NGZJGPBQNUEIRG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C[SiH](C(C)(C)C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





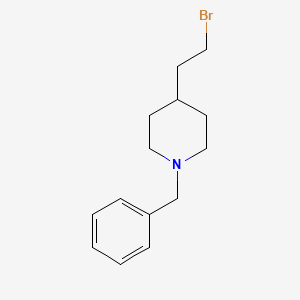
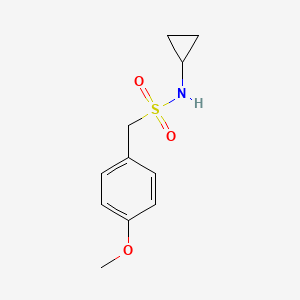
![Pyridine, 2-[2-(3-methylphenyl)-4-oxazolyl]-](/img/structure/B13961050.png)
![Methyl [2-(2-methyl-1,3-dioxolan-2-yl)ethyl]carbamate](/img/structure/B13961053.png)
